molecular formula C12H9NO5 B11866679 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid CAS No. 50435-15-9

8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

Cat. No.: B11866679
CAS No.: 50435-15-9
M. Wt: 247.20 g/mol
InChI Key: MZISPSATFNITJM-UHFFFAOYSA-N
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Description

8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a quinoline core, which is fused with a dioxolo ring and a carboxylic acid group. The presence of the hydroxy and methyl groups further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed.

Major Products:

Scientific Research Applications

8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DNA gyrase and act as a dopamine reuptake inhibitor sets it apart from other similar compounds.

Properties

CAS No.

50435-15-9

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

6-methyl-8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

InChI

InChI=1S/C12H9NO5/c1-5-10(12(15)16)11(14)6-2-8-9(18-4-17-8)3-7(6)13-5/h2-3H,4H2,1H3,(H,13,14)(H,15,16)

InChI Key

MZISPSATFNITJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC3=C(C=C2N1)OCO3)C(=O)O

Origin of Product

United States

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